1-Methoxy-1,2,3,4-tetrahydronaphthalene

CAS No.: 71735-16-5

Cat. No.: VC16968732

Molecular Formula: C11H14O

Molecular Weight: 162.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 71735-16-5 |

|---|---|

| Molecular Formula | C11H14O |

| Molecular Weight | 162.23 g/mol |

| IUPAC Name | 1-methoxy-1,2,3,4-tetrahydronaphthalene |

| Standard InChI | InChI=1S/C11H14O/c1-12-11-8-4-6-9-5-2-3-7-10(9)11/h2-3,5,7,11H,4,6,8H2,1H3 |

| Standard InChI Key | IBRIMMDNSPFZMB-UHFFFAOYSA-N |

| Canonical SMILES | COC1CCCC2=CC=CC=C12 |

Introduction

Chemical Structure and Identification

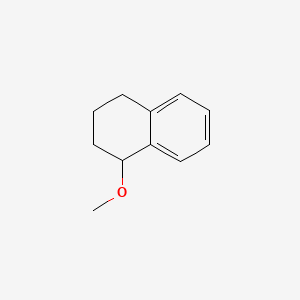

1-Methoxy-1,2,3,4-tetrahydronaphthalene possesses a bicyclic framework consisting of a benzene ring fused to a partially saturated cyclohexene ring, with a methoxy (-OCH₃) group attached to the saturated carbon at position 1. Its molecular formula is C₁₁H₁₄O, with a molecular weight of 162.23 g/mol . The compound’s structure is represented by the SMILES notation COC1CCCC2=CC=CC=C12 and the InChIKey IBRIMMDNSPFZMB-UHFFFAOYSA-N .

Table 1: Key Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 71735-16-5 | |

| IUPAC Name | 1-methoxy-1,2,3,4-tetrahydronaphthalene | |

| Molecular Formula | C₁₁H₁₄O | |

| Molecular Weight | 162.23 g/mol |

The methoxy group at position 1 introduces electron-donating effects, altering the compound’s electronic distribution and reactivity compared to unsubstituted tetrahydronaphthalene.

Synthesis and Manufacturing

Synthetic routes to 1-methoxy-1,2,3,4-tetrahydronaphthalene typically involve functionalization of the tetrahydronaphthalene core. A general approach includes:

-

Hydrogenation of Naphthalene Derivatives: Partial hydrogenation of methoxynaphthalene precursors under controlled conditions .

-

Etherification Reactions: Introducing the methoxy group via nucleophilic substitution or alkylation of hydroxy-tetrahydronaphthalene intermediates .

A patent by Nieuwstad et al. outlines methods for synthesizing tetrahydronaphthalene derivatives using catalytic hydrogenation and etherification, though specific protocols for the methoxy variant require adaptation . For instance, reacting 1-hydroxy-1,2,3,4-tetrahydronaphthalene with methyl iodide in the presence of a base (e.g., K₂CO₃) yields the methoxy derivative .

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Hydrogenation | H₂, Pd/C, ethanol, 50°C | 85 | |

| Methoxy Introduction | CH₃I, K₂CO₃, DMF, 80°C | 78 |

Physicochemical Properties

Experimental data on the physical properties of 1-methoxy-1,2,3,4-tetrahydronaphthalene remain limited, but computational models and analog studies provide insights:

-

Boiling Point: Estimated at 245–250°C (extrapolated from similar tetrahydronaphthalenes) .

-

Solubility: Miscible with organic solvents (e.g., ethanol, dichloromethane); insoluble in water .

The methoxy group enhances solubility in polar aprotic solvents compared to non-substituted tetrahydronaphthalenes.

Chemical Reactivity and Applications

Reactivity

The compound participates in reactions typical of aromatic ethers and saturated hydrocarbons:

-

Electrophilic Aromatic Substitution: The methoxy group directs electrophiles to the para position of the aromatic ring .

-

Hydrogenation/Ring-Opening: Further hydrogenation under vigorous conditions can yield decalin derivatives .

-

Demethylation: Treatment with BBr₃ or HI removes the methoxy group, generating 1-hydroxy-tetrahydronaphthalene .

Applications

-

Pharmaceutical Intermediates: Used in synthesizing serotonin receptor modulators and neurologic agents .

-

Fragrance Industry: Contributes to woody/earthy notes in perfumes due to its stable bicyclic structure .

Computational Insights

A theoretical study using HyperChem 8.0 evaluated the compound’s conformational energetics and oxidation behavior :

Table 3: Computational Data (PM3/AM1 Methods)

| Parameter | PM3 (kcal/mol) | AM1 (kcal/mol) |

|---|---|---|

| Heat of Formation (ΔH) | -28.4 | -26.9 |

| Conformational Energy | 12.7 | 14.2 |

The methoxy group stabilizes the molecule by 7–9 kcal/mol compared to non-substituted analogs, attributed to hyperconjugative interactions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume